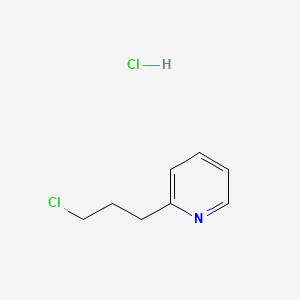

2-(3-Chloropropyl)pyridine hydrochloride

Description

2-(3-Chloropropyl)pyridine hydrochloride is a chlorinated pyridine derivative featuring a 3-chloropropyl side chain at the pyridine ring’s 2-position, with a hydrochloride counterion. Chlorinated pyridines are widely used in pharmaceutical synthesis, agrochemicals, and organic chemistry due to their reactivity and ability to act as alkylating agents. The 3-chloropropyl group may enhance lipophilicity and influence interactions with biological targets, as seen in compounds like 1-(3-chloropropyl)piperidine hydrochloride, which is utilized in synthesizing Topoisomerase 1 (Top1) inhibitors .

Properties

IUPAC Name |

2-(3-chloropropyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c9-6-3-5-8-4-1-2-7-10-8;/h1-2,4,7H,3,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMCEIJCNPSBRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170806 | |

| Record name | Pyridine, 2-(3-chloropropyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17944-57-9 | |

| Record name | Pyridine, 2-(3-chloropropyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017944579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91905 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-(3-chloropropyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)pyridine hydrochloride typically involves the reaction of pyridine with 1,3-dichloropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)pyridine hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Nucleophilic substitution: Substituted pyridine derivatives.

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Scientific Research Applications

Organic Synthesis

2-(3-Chloropropyl)pyridine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex organic molecules, particularly those containing pyridine rings, which are integral to many pharmaceuticals.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing various heterocyclic compounds. |

| Intermediate | Acts as an intermediate in the production of agrochemicals and pharmaceuticals. |

Medicinal Chemistry

Research into the therapeutic potential of this compound has revealed its role in developing new drugs targeting specific biological pathways.

- Enzyme Inhibition Studies: The compound has been investigated for its ability to inhibit certain enzymes, which could lead to new treatments for diseases such as cancer or neurodegenerative disorders.

- Receptor Binding Studies: Its structural similarity to biologically active molecules allows it to be used in studies assessing receptor interactions.

Case Study:

A study published in Journal of Medicinal Chemistry highlighted how derivatives of 2-(3-Chloropropyl)pyridine were synthesized and tested for their activity against specific cancer cell lines, showing promising results in inhibiting tumor growth .

Agricultural Applications

The compound is also significant in agricultural chemistry, where it is used in formulating pesticides and herbicides.

| Application | Description |

|---|---|

| Insecticides | Used as an active ingredient in insecticide formulations. |

| Herbicides | Contributes to the development of selective herbicides that target specific weed species without harming crops. |

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The 3-chloropropyl group allows for covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Chloropropyl)piperidine Hydrochloride

- Structure : Piperidine ring with a 3-chloropropyl chain and hydrochloride.

- Synthesis: Reacts with hydroxylated indenoisoquinoline derivatives (e.g., compound 13) under basic conditions (K₂CO₃, DMF, 90°C) to form Top1 inhibitors (e.g., compound 22) .

- Applications : Key intermediate in dual Top1/Top2 inhibitor development, demonstrating +++ Top1 inhibitory activity .

1-(3-Chloropropyl)pyrrolidine Hydrochloride

- Structure : Pyrrolidine analog of the above.

- Synthesis : Similar route using pyrrolidine derivatives, yielding compounds with ++ Top1 activity (e.g., compound 23) .

- Applications : Used in pharmaceuticals for its balanced reactivity and solubility .

2-(Chloromethyl)pyridine Hydrochloride

- Structure : Pyridine with a chloromethyl group at the 2-position.

- Properties : White-to-yellow crystalline solid; molecular weight 164.03 g/mol; LD₅₀ (rat oral) = 316 mg/kg .

- Hazards : Causes severe eye/skin irritation and neurotoxic effects upon exposure .

2-(3-Chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine Hydrochloride

- Structure : Imidazopyridine core with a 3-chloropropyl chain and methoxy group.

- Properties : Molecular weight 262 g/mol; used as a research intermediate (CAS 1432679-12-3) .

- Handling : Requires strict safety protocols (gloves, masks) due to toxicity .

Table 1: Key Properties of 2-(3-Chloropropyl)pyridine Hydrochloride and Analogs

Key Findings:

Structural Impact on Bioactivity :

- Piperidine/pyrrolidine derivatives (e.g., compounds 22, 23) exhibit Top1 inhibition due to terminal amine groups that form salt bridges with biological targets . In contrast, pyridine-based analogs like this compound may lack this activity unless functionalized with similar moieties.

- The imidazopyridine variant (CAS 1432679-12-3) shows enhanced structural complexity, likely influencing its binding affinity in specialized research contexts .

Pyridine derivatives (e.g., 2-(chloromethyl)pyridine HCl) exhibit higher acute toxicity (LD₅₀ = 316 mg/kg) than piperidine/pyrrolidine analogs, possibly due to differences in metabolic pathways .

Applications :

- Piperidine/pyrrolidine hydrochlorides are preferred in Top1 inhibitor synthesis, while pyridine derivatives serve as versatile alkylating agents or intermediates in organic reactions .

Biological Activity

2-(3-Chloropropyl)pyridine hydrochloride, with the chemical formula C_8H_10ClN·HCl and CAS number 17944-57-9, is a pyridine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may influence several biochemical pathways:

- Enzyme Inhibition : It has been reported to inhibit enzymes involved in critical metabolic processes. For example, similar pyridine derivatives have been shown to affect the activity of lanosterol 14α-demethylase, disrupting ergosterol biosynthesis in fungi, leading to cell lysis and death.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways. Research indicates that piperidine derivatives often exhibit activity at muscarinic acetylcholine receptors, which are involved in cognitive functions and memory .

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted that pyridine derivatives, including this compound, showed significant inhibitory effects against S. aureus, with inhibition rates exceeding 50% in certain assays . This suggests potential applications in treating bacterial infections.

- Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, it was found to block cell cycle progression in MCF-7 cells at micromolar concentrations, indicating its potential as a chemotherapeutic agent .

- Neuropharmacological Effects : Research into similar compounds suggests that they may enhance cognitive function by modulating cholinergic activity. This could provide a therapeutic avenue for conditions such as Alzheimer's disease .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Key aspects include:

- Absorption : The rate at which the compound is absorbed can significantly affect its efficacy.

- Distribution : Its ability to cross the blood-brain barrier may enhance its neuropharmacological applications.

- Metabolism and Excretion : Understanding how the body metabolizes and excretes this compound is essential for determining dosing regimens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.